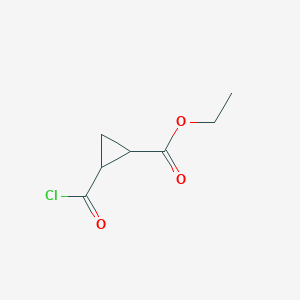
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester, also known as CCE, is a chemical compound that has been widely used in scientific research due to its unique properties. CCE is a cyclopropane-containing compound that is structurally similar to other cyclopropane-containing compounds such as diazoacetates and methylenecyclopropanes. The unique properties of CCE make it an important tool in the field of organic chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an inhibitor of FAAH involves the formation of a covalent bond between 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to an accumulation of endocannabinoids in the body.
Biochemische Und Physiologische Effekte
The inhibition of FAAH by 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. Increased levels of endocannabinoids in the body have been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, increased levels of endocannabinoids have been associated with improved mood and reduced anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its unique properties as a cyclopropane-containing compound. This makes 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester an important tool in the field of organic chemistry and biochemistry. However, one limitation of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its potential toxicity. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of future directions for research involving 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester. One area of research involves the development of more potent and selective inhibitors of FAAH. Another area of research involves the use of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as a building block in the synthesis of more complex molecules. Additionally, the physiological effects of increased levels of endocannabinoids in the body are still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
Synthesemethoden
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl diazoacetate with chloroform in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride followed by reaction with ethyl alcohol. Both of these methods result in the formation of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an ethyl ester.
Wissenschaftliche Forschungsanwendungen
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is in the field of organic chemistry. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be used as a reagent in a variety of reactions, including cyclopropanation reactions and olefin metathesis reactions. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can also be used as a building block in the synthesis of more complex molecules.
In addition to its applications in organic chemistry, 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has also been used in biochemistry research. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition of FAAH can lead to increased levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.
Eigenschaften
CAS-Nummer |
178687-20-2 |
|---|---|
Produktname |
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester |
Molekularformel |
C7H9ClO3 |
Molekulargewicht |
176.6 g/mol |
IUPAC-Name |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
Kanonische SMILES |
CCOC(=O)C1CC1C(=O)Cl |
Synonyme |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



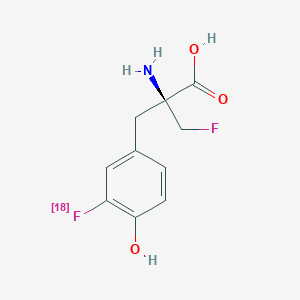
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
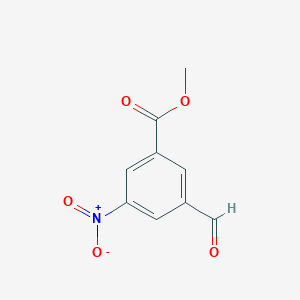

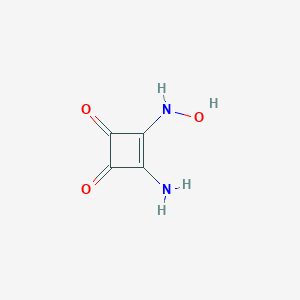
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
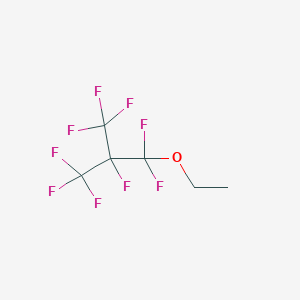
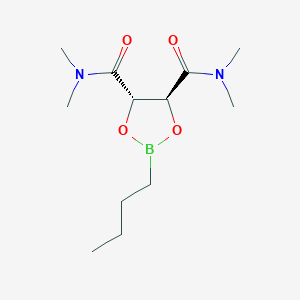
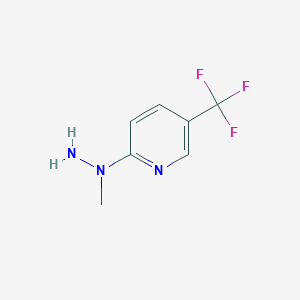
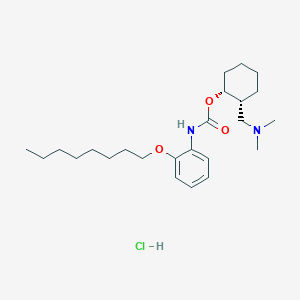
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
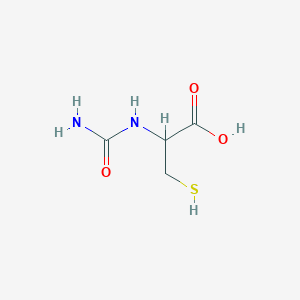
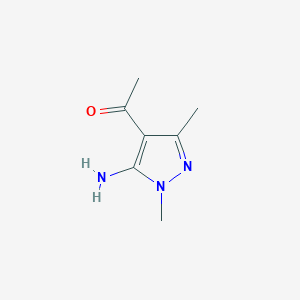
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)